molecular formula C9H8ClFO B1586978 2'-Chloro-6'-fluoro-3'-methylacetophenone CAS No. 261762-63-4

2'-Chloro-6'-fluoro-3'-methylacetophenone

Cat. No.: B1586978
CAS No.: 261762-63-4
M. Wt: 186.61 g/mol
InChI Key: DNESTVGNBQZBHP-UHFFFAOYSA-N
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Description

Chemical Name: 2'-Chloro-6'-fluoro-3'-methylacetophenone CAS No.: 261762-63-4 Molecular Formula: C₉H₈ClFO Molecular Weight: 186.61 g/mol Structure: An acetophenone derivative with chloro (Cl), fluoro (F), and methyl (CH₃) substituents at positions 2', 6', and 3', respectively.

Properties

IUPAC Name

1-(2-chloro-6-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-5-3-4-7(11)8(6(2)12)9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNESTVGNBQZBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378617
Record name 2'-Chloro-6'-fluoro-3'-methylacetophenone
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Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-63-4
Record name 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
Source CAS Common Chemistry
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Record name 2'-Chloro-6'-fluoro-3'-methylacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-63-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-6’-fluoro-3’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-6-fluoro-3-methylbenzoyl chloride with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of 2’-Chloro-6’-fluoro-3’-methylacetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-6’-fluoro-3’-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2'-Chloro-6'-fluoro-3'-methylacetophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, including:

  • Aldol Reactions : The compound can participate in aldol condensation reactions, leading to the formation of β-hydroxy ketones which can be further transformed into more complex structures.
  • Electrophilic Aromatic Substitution : The presence of the chloro and fluoro substituents enhances the electrophilicity of the aromatic ring, making it suitable for further functionalization.

Catalysis

Recent studies have highlighted the role of this compound in catalytic processes:

  • Transfer Hydrogenation : This compound has shown effectiveness as a substrate in transfer hydrogenation reactions, particularly under low catalyst loadings. For instance, research indicates that it can react efficiently with ruthenium catalysts, demonstrating its potential in green chemistry applications .

Medicinal Chemistry

The compound is also being investigated for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
  • Anti-cancer Research : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer drug development.

Case Studies and Research Findings

Study ReferenceApplicationFindings
Transfer HydrogenationDemonstrated high reactivity with low catalyst loading (0.008 mol % Ru).
Antimicrobial ActivityDerivatives showed significant activity against selected bacterial strains.
Organic SynthesisEffective in electrophilic aromatic substitution reactions leading to complex organic molecules.

Mechanism of Action

The mechanism of action of 2’-Chloro-6’-fluoro-3’-methylacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include the modulation of signal transduction processes and metabolic pathways .

Comparison with Similar Compounds

Key Properties :

  • Safety : Irritating to eyes, skin, and respiratory system; requires protective equipment during handling .
  • Applications: Intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Structural Analogs and Substitution Patterns

The following table compares substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula CAS No. Key References
2'-Chloro-6'-fluoro-3'-methylacetophenone Cl (2'), F (6'), CH₃ (3') C₉H₈ClFO 261762-63-4
5'-Fluoro-2'-hydroxyacetophenone F (5'), OH (2') C₈H₇FO₂ -
2',6'-Difluoro-3'-methylacetophenone F (2',6'), CH₃ (3') C₉H₈F₂O -
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone Cl (2'), OH (4'), OCH₃ (3') C₉H₉ClO₃ 151340-06-6
2'-Chloroacetophenone Cl (2') C₈H₇ClO 2142-68-9

Physical and Spectral Properties

Melting Points and Spectral Data:
  • 2',6'-Difluoro-3'-methylacetophenone: No m.p. reported, but fluoro substituents likely reduce intermolecular forces compared to chloro analogs .
  • Hydroxy/Methoxy Analogs: Higher melting points (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone: m.p. 109–110°C) due to hydrogen bonding from OH groups .

Spectral Signatures :

  • IR: Target compound expected to show C=O stretch near 1640–1650 cm⁻¹, similar to 5'-Fluoro-2'-hydroxyacetophenone (1648 cm⁻¹) .
  • ¹H NMR: Methyl groups (δ ~2.60 ppm) and aromatic protons (δ 6.95–7.40 ppm) align with patterns in halogenated acetophenones .

Reactivity and Functional Differences

  • Electron-Withdrawing Effects: Chloro and fluoro groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. Methoxy/hydroxy analogs (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) exhibit ortho/para direction due to electron-donating groups .
  • Fluorescence Properties: Fluoroacetophenones (e.g., 3'-fluoro isomers) show higher emission signals (~58% intensity) compared to chloro/methyl derivatives (~21–24%) . The target compound’s fluorescence remains unstudied but may differ due to mixed halogenation.

Biological Activity

2'-Chloro-6'-fluoro-3'-methylacetophenone is an organic compound characterized by a chlorinated and fluorinated acetophenone structure. It has garnered attention for its potential biological activities and applications in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClF
  • IUPAC Name : 2-chloro-6-fluoro-3-methylacetophenone
  • CAS Number : 261762-63-4

The presence of chlorine and fluorine atoms in the structure contributes to its unique chemical properties, affecting its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound acts primarily through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : The compound's structure allows it to bind to certain receptors, influencing cellular signaling pathways.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : Similar halogenated acetophenones have shown promising antimicrobial properties. For instance, studies on related compounds demonstrated effectiveness against various bacterial strains .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties, which may be relevant for conditions such as arthritis or other inflammatory diseases .
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various acetophenone derivatives, including halogenated variants. The results indicated that compounds with fluorine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on cancer cell lines demonstrated that certain acetophenone derivatives could induce apoptosis in malignant cells. The study highlighted the role of halogen atoms in enhancing cytotoxicity, suggesting that this compound may similarly affect cancer cell viability .

Comparison of Biological Activities

CompoundAntimicrobial ActivityCytotoxicityAnti-inflammatory Activity
This compoundPendingModeratePotential
5-FluoroacetophenoneHighLowModerate
4-ChloroacetophenoneModerateHighLow

Summary of Research Findings

Study ReferenceBiological Activity AssessedKey Findings
AntimicrobialEnhanced activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines
Anti-inflammatoryPotential effects noted in animal models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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